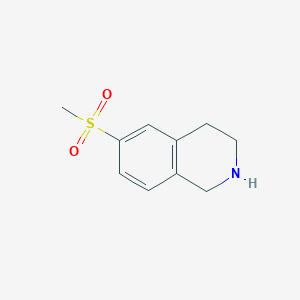
1,5,7-Trimethylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,7-Trimethylindan is an organic compound with the molecular formula C12H16 It is a derivative of indan, characterized by the presence of three methyl groups attached to the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,7-Trimethylindan can be synthesized through several methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. For example, the reaction of indan with methyl iodide in the presence of a strong acid catalyst can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic alkylation of indan using methylating agents such as methanol or dimethyl ether. The reaction is typically carried out in the presence of a solid acid catalyst at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,7-Trimethylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,5,7-Trimethylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5,7-trimethylindan involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,3-Trimethylindan
- 1-Phenyl-1,3,3-trimethylindan
Comparison
1,5,7-Trimethylindan is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties
Eigenschaften
CAS-Nummer |
54340-88-4 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1,5,7-trimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-8-6-10(3)12-9(2)4-5-11(12)7-8/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
NHUDOXBAZXTOGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=CC(=CC(=C12)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















